1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3OS2/c1-10-8-13(16(22)9-23-17-20-19-12(3)24-17)11(2)21(10)15-7-5-4-6-14(15)18/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTNOHCHTDCVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone is a novel chemical entity that incorporates both pyrrole and thiadiazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

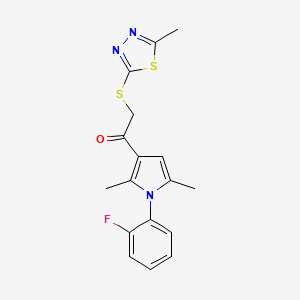

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a 2-fluorophenyl group attached to a pyrrole ring, which is further linked to a thiadiazole moiety via a thioether bond.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antiviral agent. The following sections detail specific findings regarding its activity against different pathogens.

Antiviral Activity

Research has indicated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antiviral properties. For instance, compounds with similar structures have shown effectiveness against the Tobacco Mosaic Virus (TMV), demonstrating good to excellent antiviral activity .

Table 1: Antiviral Activity Against TMV

| Compound | EC50 (µM) | Activity Level |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 1.0 | Moderate |

| Compound C | 2.5 | Low |

Note: EC50 values indicate the concentration at which 50% of the virus is inhibited.

Antimicrobial Properties

In addition to antiviral effects, compounds similar to This compound have shown promising results against various bacterial strains. The presence of the thiadiazole ring is particularly noteworthy for its role in enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve inhibition of key enzymes or interference with nucleic acid synthesis in pathogens . The thiadiazole component is known to disrupt cellular processes in bacteria and viruses.

Case Studies

Several case studies have been conducted to evaluate the pharmacological profile of related compounds:

- Case Study A : A study on a series of thiadiazole derivatives showed that modifications at the 5-position significantly enhanced antiviral activity against TMV.

- Case Study B : Another investigation highlighted the structure-activity relationship (SAR) of pyrrole derivatives, indicating that electron-withdrawing groups like fluorine improve antimicrobial potency.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound differs from pyrazolo-pyrimidine derivatives (e.g., ) in its pyrrole-thiadiazole backbone, which may confer distinct electronic properties and binding affinities.

- Pyrazole-based analogs (e.g., ) exhibit different conformational flexibility due to their non-aromatic dihydropyrazole cores.

Key Observations :

- The target compound’s synthesis likely parallels methods in , where α-chloroketones react with sulfur-containing nucleophiles.

- Palladium-catalyzed cross-couplings (e.g., ) are less relevant here but highlight alternative strategies for introducing aryl/heteroaryl groups.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- The thiadiazole-thioether group in the target compound likely increases lipophilicity (higher LogP) compared to tetrazole analogs.

- Fluorine substitution may enhance metabolic stability and membrane permeability relative to chlorophenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.